Lipophilicity Advantage Over the N‑Cyclohexyl Des‑Methyl Analogue
The computed logP of 2-methyl-N-(2-methylcyclohexyl)pyridin-3-amine is 3.38 (Leyan prediction), which is 0.38 log units higher than the 3.00 value reported for the des‑methyl comparator N‑cyclohexyl‑2‑methylpyridin‑3‑amine . This difference, driven by the additional methyl group on the cyclohexyl ring, quantifies a meaningful increase in lipophilicity that influences membrane permeability and aqueous solubility profiles.
| Evidence Dimension | Computed logP |
|---|---|
| Target Compound Data | 3.38 |
| Comparator Or Baseline | N-cyclohexyl-2-methylpyridin-3-amine: 3.00 |
| Quantified Difference | ΔlogP = +0.38 |
| Conditions | Predicted logP values (Leyan computed data vs. PubChem XLogP3) |
Why This Matters
Procurement decisions for lead‑optimization programs require precise logP control; a 0.38 log unit shift can translate to a ~2.4‑fold change in octanol/water partition coefficient, directly affecting pharmacokinetic properties.
